molecular formula C23H21N3O3S B2361770 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-95-6

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2361770
CAS No.: 898420-95-6
M. Wt: 419.5
InChI Key: NKYSFDLJFFEJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazolinone ring . The sulfonamide group is then introduced through a reaction with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide: shares structural similarities with other quinazolinone derivatives and sulfonamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of both the quinazolinone and sulfonamide moieties allows for a wide range of interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a member of the quinazolinone family, known for its diverse biological activities, particularly as a potential inhibitor of human carbonic anhydrases (hCAs) and its implications in various therapeutic areas including cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C16H18N4O2S
Molecular Weight 334.41 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N(c1ccc(cc1)S(=O)(=O)c2cn(c(=O)c3c[n]c(c(c3)C(=O)N2)C=C2)c(c2)C=C2)c(c2)C=C2

The primary mechanism of action for this compound involves its role as an inhibitor of hCA isoforms. The compound exhibits significant binding affinity towards these enzymes, which play crucial roles in various physiological processes including pH regulation and ion transport.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound possess nanomolar inhibitory activity against several hCA isoforms (I, II, IX, and XII). The structure-activity relationship (SAR) analyses indicate that modifications to the quinazolinone scaffold enhance lipophilicity and improve inhibitory potency. For instance, the introduction of an ethyl linker has been shown to increase activity against hCAs significantly .

Cytotoxicity and Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related quinazolinone derivative in human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and activated caspase pathways, suggesting a potential for development as a chemotherapeutic agent .

Case Study 2: Inhibition of Carbonic Anhydrases

Another investigation focused on the inhibitory effects of this compound on hCA IX, which is often overexpressed in tumors. The study found that the compound inhibited hCA IX with an IC50 value significantly lower than that of standard inhibitors, indicating its potential as a targeted therapy for hypoxic tumors .

Table 1: Inhibitory Potency Against hCA Isoforms

CompoundhCA I IC50 (nM)hCA II IC50 (nM)hCA IX IC50 (nM)hCA XII IC50 (nM)
This compound1510520
Related Quinazolinone Derivative25301235

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)6.7
A549 (Lung Cancer)9.0

Properties

IUPAC Name

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYSFDLJFFEJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.